molecular formula C8H6FNO2 B1292900 2-Fluoro-4-isocyanato-1-methoxybenzene CAS No. 221218-33-3

2-Fluoro-4-isocyanato-1-methoxybenzene

Cat. No.: B1292900
CAS No.: 221218-33-3
M. Wt: 167.14 g/mol
InChI Key: FSSWSWKARIEXDN-UHFFFAOYSA-N
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Description

2-Fluoro-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6FNO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isocyanato-1-methoxybenzene typically involves the reaction of 2-fluoro-4-nitroanisole with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

2-Fluoro-4-nitroanisole+PhosgeneThis compound+By-products\text{2-Fluoro-4-nitroanisole} + \text{Phosgene} \rightarrow \text{this compound} + \text{By-products} 2-Fluoro-4-nitroanisole+Phosgene→this compound+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Electrophilic Aromatic Substitution: The fluorine and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed

    Ureas: Formed from the reaction of the isocyanate group with amines.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Fluoro-4-isocyanato-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isocyanato-1-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines, to form stable urea linkages. This reactivity is exploited in various chemical synthesis processes to modify and create new compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitroanisole: A precursor in the synthesis of 2-Fluoro-4-isocyanato-1-methoxybenzene.

    4-Fluorobenzyl isocyanate: Another isocyanate compound with similar reactivity.

    2-Methoxyphenyl isocyanate: Shares the methoxy and isocyanate functional groups.

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a valuable compound in various chemical synthesis processes.

Properties

IUPAC Name

2-fluoro-4-isocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSWSWKARIEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649174
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221218-33-3
Record name 2-Fluoro-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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